molecular formula C27H29NO6 B11631758 methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11631758
M. Wt: 463.5 g/mol
InChI Key: IJUXDTCEHKRYOJ-JWGURIENSA-N
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Description

Methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine and various substituted benzaldehydes. The key steps may involve condensation reactions, cyclization, and esterification under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, pyrrole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research may focus on evaluating these activities and understanding the underlying mechanisms.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can be complex and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents. Examples are:

  • 1-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4-benzylidene-4,5-dihydro-1H-pyrrole-3-carboxylate
  • 1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(4-methoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[(4-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C27H29NO6/c1-6-15-34-21-10-7-19(8-11-21)16-22-25(27(30)33-5)18(2)28(26(22)29)14-13-20-9-12-23(31-3)24(17-20)32-4/h6-12,16-17H,1,13-15H2,2-5H3/b22-16-

InChI Key

IJUXDTCEHKRYOJ-JWGURIENSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)OCC=C)/C(=O)N1CCC3=CC(=C(C=C3)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)OCC=C)C(=O)N1CCC3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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